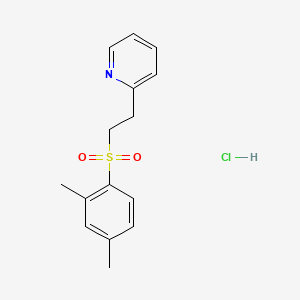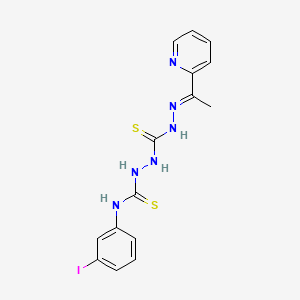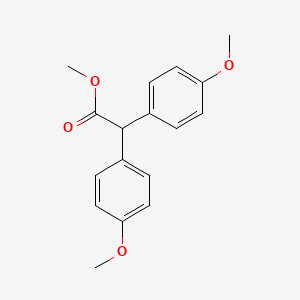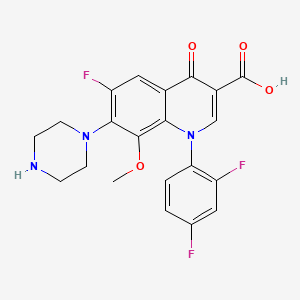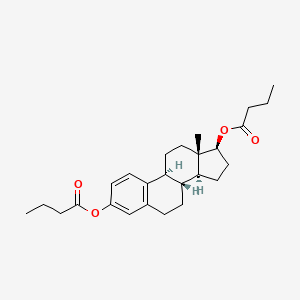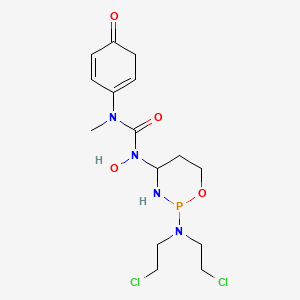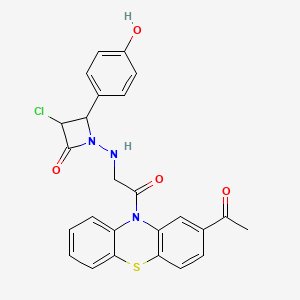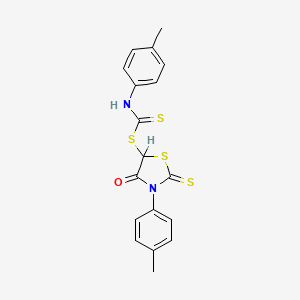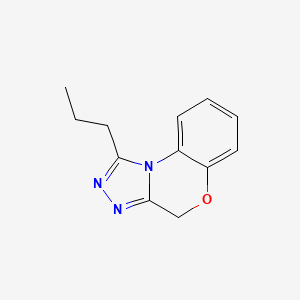
1-Propyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 4456828 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4456828 typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific organic precursors under controlled temperatures and pressures. The exact synthetic route can vary, but it often involves steps such as alkylation, oxidation, and purification to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of BRN 4456828 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and yield of the compound. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates.
Análisis De Reacciones Químicas
Types of Reactions
BRN 4456828 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: BRN 4456828 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving BRN 4456828 often require specific reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
BRN 4456828 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: BRN 4456828 is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of BRN 4456828 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but common targets include proteins involved in metabolic processes and signal transduction.
Comparación Con Compuestos Similares
BRN 4456828 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as BRN 1425602 and BRN 7887646 share structural similarities but differ in their reactivity and applications.
Uniqueness: BRN 4456828 stands out due to its specific molecular structure, which imparts unique reactivity and makes it suitable for a broader range of applications compared to its analogs.
Propiedades
Número CAS |
93299-68-4 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-propyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C12H13N3O/c1-2-5-11-13-14-12-8-16-10-7-4-3-6-9(10)15(11)12/h3-4,6-7H,2,5,8H2,1H3 |
Clave InChI |
POZFEPOYEJWVIS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C2N1C3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
